2-Chloro-1-thiophen-2-ylethanol

Asymmetric Synthesis Enzymatic Resolution Chiral Building Block

This chiral organosulfur compound is critical for programs requiring a specific thiophene-containing alcohol with a reactive chloro handle. Generic thiophene ethanols lack the necessary substitution pattern for key transformations. - Enables validated enzymatic kinetic resolution to high enantiomeric excess (98.5% ee). - Essential intermediate for the acetamide derivatives claimed in U.S. Patent No. 6,258,961. - Superior solid-state characterization with available single-crystal X-ray data (R = 0.050).

Molecular Formula C6H7ClOS
Molecular Weight 162.64 g/mol
Cat. No. B13631623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-1-thiophen-2-ylethanol
Molecular FormulaC6H7ClOS
Molecular Weight162.64 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)C(CCl)O
InChIInChI=1S/C6H7ClOS/c7-4-5(8)6-2-1-3-9-6/h1-3,5,8H,4H2
InChIKeyKBXQOVVOIBVNLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-1-thiophen-2-ylethanol: Key Chiral Intermediate


2-Chloro-1-thiophen-2-ylethanol (CAS RN: 49703-01-7), also known as 2-(2-chloro-1-hydroxyethyl)thiophene, is a chiral organosulfur compound with the molecular formula C6H7ClOS and an average mass of 162.63 g/mol [1]. It belongs to the class of heterocyclic compounds and is characterized by a thiophene ring substituted at the 2-position with an ethanol moiety bearing a chlorine atom on the β-carbon [2]. Its primary scientific relevance stems from its utility as a chiral building block in asymmetric synthesis, particularly for the construction of biologically active molecules [3]. The compound's solid-state structure has been elucidated by X-ray diffraction, confirming its molecular conformation and intermolecular interactions [4].

Chiral alcoholThiophene-based secondary alcohol with chloro substituent
Synthetic handleβ-chloro group enables nucleophilic substitution
Enzymatic resolutionEnantioselective lipase route reported for (S)-form

Why Generic Substitution Fails for 2-Chloro-1-thiophen-2-ylethanol


While thiophene ethanol derivatives like 2-thiopheneethanol (CAS 5402-55-1) and 1-(thiophen-2-yl)ethanol (CAS 2309-47-9) share the thiophene-ethanol core structure, the presence of a chloro substituent at the β-position in 2-chloro-1-thiophen-2-ylethanol fundamentally alters both its chemical reactivity and its biological recognition properties . The chlorine atom not only serves as a synthetic handle for further functionalization via nucleophilic substitution but also influences the compound's lipophilicity (LogP ~2.02 vs ~1.7 for the non-chlorinated analog) and its capacity for non-covalent interactions (e.g., halogen bonding) . Furthermore, as a chiral secondary alcohol with a β-chloro substituent, this compound presents a unique substrate profile for enzymatic kinetic resolution, enabling the production of highly enantiopure intermediates—a capability that the non-chlorinated or non-thiophene analogs lack [1]. Therefore, substituting this specific chlorinated chiral alcohol with a generic thiophene ethanol could lead to synthetic failure, loss of stereocontrol, or altered biological activity, making it a non-interchangeable entity in targeted research and development programs.

ReactivityNon-chlorinated analogs lack the β-chloro synthetic handle, which may alter nucleophilic substitution pathways.
StereocontrolEnzymatic resolution performance is substrate-specific; generic thiophene ethanols may not reproduce the same enantioselectivity.
Profile shiftLogP increase (~0.3) and halogen-bonding capacity shift physicochemical and recognition properties.

Quantitative Evidence for 2-Chloro-1-thiophen-2-ylethanol


High-Efficiency Enzymatic Resolution

Lipase-catalyzed kinetic resolution of racemic 2-chloro-1-(thiophen-2-yl)ethanol in organic phase using Novozym 435 at 35 °C for 72.5 hours yielded the desired (S)-enantiomer with an enantiomeric excess (ee) of 98.5% and a yield of 48.6% [1]. This contrasts sharply with the enzymatic resolution of the non-chlorinated analog 1-(thiophen-2-yl)ethanol, which typically achieves only 88-92% ee under comparable conditions . The superior enantioselectivity for the chlorinated substrate highlights a distinct and quantifiable advantage for the procurement of this compound when high optical purity is paramount.

Enzymatic resolution
Head-to-head
Target: 98.5% ee, yield 48.6%Baseline: 88–92% ee (non-Cl analog)
Supports chiral resolution workflow
Lipase Novozym 435, 35 °C, 72.5 h
Asymmetric Synthesis Enzymatic Resolution Chiral Building Block

Validated Synthetic Utility in Patents

2-Chloro-1-thiophen-2-ylethanol is explicitly claimed as a key intermediate in the synthesis of therapeutically relevant compounds. U.S. Patent No. 6,258,961 discloses its use in the preparation of 2-(2-chlorophenyl)-2-(2-thiophen-2-ylethylamino)acetamide derivatives, a class of compounds with potential pharmaceutical applications [1]. While generic thiophene ethanols like 2-thiopheneethanol are also used as building blocks (e.g., for Sulfentanyl and Clopidogrel) , the specific chloro-substitution pattern in the target compound is mandated by the patented synthetic route, establishing a direct procurement requirement that cannot be fulfilled by a non-chlorinated analog.

Patent intermediate
Head-to-head
Target: claimed in US 6258961 B1Baseline: 2-thiopheneethanol used elsewhere
Ensures synthetic route fidelity
Patent-required intermediate
Pharmaceutical Synthesis Chiral Intermediate Patent-Linked Chemistry

Defined Solid-State Crystal Structure

The single-crystal X-ray structure of 2-chloro-1-thiophen-2-ylethanol has been determined, providing precise geometric parameters, intermolecular interaction data (including halogen bonding), and unit cell dimensions [1]. The structure was refined to an R-value of 0.050 with 2126 observed reflections, indicating a high-quality structural model [2]. In contrast, the crystal structures for the closely related compounds 2-thiopheneethanol or 1-(thiophen-2-yl)ethanol are either absent or less well-characterized in the public domain, limiting their utility in solid-state studies. The availability of a robust crystal structure for the target compound is a quantifiable advantage for applications requiring detailed solid-state understanding, such as crystallization process development, formulation science, and computational material design.

Crystal structure
Cross-study
Target: R = 0.050, 2126 reflectionsBaseline: no solid-state data for analog
Enables solid-state characterization
X-ray diffraction, 173 K
Crystallography Material Science Solid-State Chemistry

Enhanced Lipophilicity and Halogen Bonding

2-Chloro-1-thiophen-2-ylethanol exhibits a computed LogP (octanol-water partition coefficient) of 2.02 , which is significantly higher than the LogP of ~1.7 for the non-chlorinated analog 2-thiopheneethanol . This increase in lipophilicity can enhance membrane permeability and is a crucial design parameter in medicinal chemistry. Furthermore, the presence of a chlorine atom introduces the potential for halogen bonding (C-Cl···X interactions), a specific non-covalent interaction that is absent in the non-halogenated analogs. The precise mass of 161.9906 Da and a polar surface area of 48.47 Ų further define its unique physicochemical space .

Lipophilicity & halogen bond
Class-level
Target: LogP 2.02, C-Cl halogen bondingBaseline: LogP ~1.7, no halogen
Supports lipophilicity profiling
Computed LogP, context-dependent
Medicinal Chemistry Physicochemical Properties Molecular Design

Optimal Applications of 2-Chloro-1-thiophen-2-ylethanol


Enantiopure Chiral Building Block Synthesis

This compound is the optimal choice for projects requiring a highly enantioenriched (S)-configured thiophene-containing alcohol. The validated lipase-catalyzed resolution (98.5% ee) provides a direct, scalable route to the desired enantiomer, significantly outperforming methods for non-chlorinated analogs [1]. This is particularly relevant for the synthesis of chiral drugs where stereochemistry is critical for activity and safety .

Patented Synthetic Routes with Chlorinated Intermediate

For R&D programs following or building upon the chemistry described in U.S. Patent No. 6,258,961, the procurement of 2-chloro-1-thiophen-2-ylethanol is non-negotiable. The patent explicitly claims this compound as an intermediate in the synthesis of a series of acetamide derivatives [2]. Attempting to substitute this compound with a non-chlorinated analog would derail the synthetic sequence and invalidate process validation efforts .

Solid-State Formulation & Crystallization Development

The availability of a high-quality single-crystal X-ray structure (R = 0.050) makes this compound a superior candidate for solid-state studies compared to its poorly characterized analogs [3]. Researchers engaged in polymorph screening, salt/co-crystal selection, or the development of robust crystallization processes will benefit from the precise structural information to guide their experiments and computational models [4].

Molecular Design: Lipophilicity & Halogen Bonding

For medicinal chemistry campaigns where optimizing lipophilicity (LogP) or engineering specific non-covalent interactions is a key objective, this compound offers a distinct advantage. Its higher LogP (2.02 vs ~1.7) and the presence of a chloro group for potential halogen bonding provide a unique physicochemical handle for modulating drug-like properties that are not accessible with non-halogenated thiophene ethanols .

Application
Selection Property
Validation Focus
Enantioselective building block
Chiral resolution profile
Enantiomeric excess and lipase condition transfer
Patent route intermediate
Structural identity to patented compound
Route reproducibility and IP compliance
Solid-state development
Crystallinity and intermolecular data
Crystal structure validation and form screening
Lipophilicity engineering
Halogen substitution effect
LogP and halogen-bonding assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


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